Cas no 75825-59-1 (Methyl 2-methoxypyrimidine-4-carboxylate)
Methyl 2-methoxypyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-methoxypyrimidine-4-carboxylate
- AKOS006373948
- SB57192
- 75825-59-1
- F30443
- SCHEMBL22518516
- Methyl2-methoxypyrimidine-4-carboxylate
- PS-17871
- DTXSID60502914
- EN300-154911
- DB-351879
- Methyl 2-methoxy-4-pyrimidinecarboxylate
-
- MDL: MFCD18642498
- Inchi: 1S/C7H8N2O3/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3
- InChI Key: PVZFDCZDHLLGSY-UHFFFAOYSA-N
- SMILES: O(C)C1=NC=CC(C(=O)OC)=N1
Computed Properties
- Exact Mass: 168.05349212g/mol
- Monoisotopic Mass: 168.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 61.3Ų
Methyl 2-methoxypyrimidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10984-5g |
methyl 2-methoxypyrimidine-4-carboxylate |
75825-59-1 | 95% | 5g |
$1350 | 2023-09-07 | |
| Chemenu | CM165508-1g |
methyl 2-methoxypyrimidine-4-carboxylate |
75825-59-1 | 95% | 1g |
$405 | 2021-08-05 | |
| TRC | M292716-100mg |
Methyl 2-Methoxypyrimidine-4-carboxylate |
75825-59-1 | 100mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M292716-500mg |
Methyl 2-Methoxypyrimidine-4-carboxylate |
75825-59-1 | 500mg |
$ 590.00 | 2022-06-04 | ||
| TRC | M292716-1g |
Methyl 2-Methoxypyrimidine-4-carboxylate |
75825-59-1 | 1g |
$ 930.00 | 2022-06-04 | ||
| Chemenu | CM165508-1g |
methyl 2-methoxypyrimidine-4-carboxylate |
75825-59-1 | 95% | 1g |
$1644 | 2023-02-17 | |
| eNovation Chemicals LLC | D284839-1g |
Methyl 2-methoxypyrimidine-4-carboxylate |
75825-59-1 | 95% | 1g |
$580 | 2024-06-09 | |
| Enamine | EN300-154911-0.05g |
methyl 2-methoxypyrimidine-4-carboxylate |
75825-59-1 | 95% | 0.05g |
$425.0 | 2023-06-05 | |
| Enamine | EN300-154911-0.1g |
methyl 2-methoxypyrimidine-4-carboxylate |
75825-59-1 | 95% | 0.1g |
$554.0 | 2023-06-05 | |
| Enamine | EN300-154911-0.25g |
methyl 2-methoxypyrimidine-4-carboxylate |
75825-59-1 | 95% | 0.25g |
$792.0 | 2023-06-05 |
Methyl 2-methoxypyrimidine-4-carboxylate Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Methyl 2-methoxypyrimidine-4-carboxylate
Professional Introduction of Methyl 2-Methoxypyrimidine-4-Carboxylate (CAS No. 75825-59-1)
Methyl 2-methoxypyrimidine-4-carboxylate, with the CAS number 75825-59-1, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and agrochemical development. This compound is characterized by its pyrimidine ring structure, which is a heterocyclic aromatic system with two nitrogen atoms and one oxygen atom. The presence of a methoxy group at position 2 and a methyl ester at position 4 makes this compound unique and highly functional. Recent studies have highlighted its potential as a building block for the synthesis of bioactive molecules, particularly in the development of herbicides and fungicides.
The molecular structure of methyl 2-methoxypyrimidine-4-carboxylate is notable for its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The methoxy group (-OCH3) at position 2 contributes to the compound's electronic properties, while the methyl ester (-COOCH3) at position 4 provides versatility in terms of reactivity and solubility. This combination makes the compound highly suitable for various chemical transformations, including nucleophilic substitutions, reductions, and oxidations.
Recent research has focused on the synthesis and optimization of methyl 2-methoxypyrimidine-4-carboxylate. Scientists have explored novel routes to enhance the efficiency and sustainability of its production. For instance, one study reported a green chemistry approach using microwave-assisted synthesis to achieve higher yields with reduced reaction times. This method not only minimizes the use of hazardous solvents but also aligns with current trends toward environmentally friendly chemical processes.
In terms of application, methyl 2-methoxypyrimidine-4-carboxylate has shown promise as an intermediate in the synthesis of agrochemicals. Its ability to act as a precursor for herbicides has been extensively studied. For example, researchers have demonstrated that derivatives of this compound exhibit potent activity against various weeds, making them potential candidates for next-generation agricultural chemicals. Furthermore, its role as an intermediate in pharmaceutical synthesis has also been explored, particularly in the development of anti-inflammatory and anticancer agents.
Recent advancements in computational chemistry have provided deeper insights into the bioactivity and mechanism of action of methyl 2-methoxypyrimidine-4-carboxylate. Molecular docking studies have revealed that this compound can interact with key enzymes involved in plant growth regulation, such as acetolactate synthase (ALS). These findings suggest that it could serve as a lead compound for developing more effective and selective herbicides with reduced environmental impact.
The stability and reactivity of methyl 2-methoxypyrimidine-4-carboxylate have also been investigated under various conditions. Studies indicate that the compound is stable under normal storage conditions but can undergo hydrolysis under basic or acidic conditions to yield pyrimidine carboxylic acid derivatives. This property is particularly useful in controlled-release formulations or in processes requiring stepwise chemical transformations.
In conclusion, methyl 2-methoxypyrimidine-4-carboxylate (CAS No. 75825-59-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in the development of new chemical entities across diverse fields.
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